N6-Benzyladenosine 5'-diphosphate sodium salt-10 mM aqueous solution
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N6-Benzyladenosine 5’-diphosphate sodium salt is synthesized through a series of chemical reactions involving the modification of adenosine diphosphate.
Industrial Production Methods
Industrial production of N6-Benzyladenosine 5’-diphosphate sodium salt involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is then formulated into a 10 mM aqueous solution for various applications .
Chemical Reactions Analysis
Types of Reactions
N6-Benzyladenosine 5’-diphosphate sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzyl group or other functional groups within the molecule.
Substitution: The benzyl group can be substituted with other functional groups to create different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
Scientific Research Applications
N6-Benzyladenosine 5’-diphosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleosides.
Industry: Utilized in the production of radiolabeled and unlabeled forms for kinase activity determination.
Mechanism of Action
N6-Benzyladenosine 5’-diphosphate sodium salt exerts its effects by inhibiting the ATPase activities of specific proteins, including mortalin, heat shock protein 70, and heat shock cognate 71 kDa protein . This inhibition disrupts the energy metabolism within cells, leading to reduced cell proliferation and potential apoptosis in cancer cells . The compound also interacts with various molecular targets and pathways involved in cell signaling and stress response .
Comparison with Similar Compounds
Similar Compounds
N6-Benzyladenine: A cytokinin with similar biological activities but different molecular targets.
Adenosine Diphosphate: The parent compound with broader biological functions.
N6-Benzyladenosine: An adenosine receptor agonist with cytokinin activity.
Uniqueness
Its ability to inhibit the proliferation of various cancer cell lines sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H18N5Na3O10P2 |
---|---|
Molecular Weight |
583.3 g/mol |
IUPAC Name |
trisodium;[[5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H21N5O10P2.3Na/c23-13-11(7-30-34(28,29)32-33(25,26)27)31-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;;;/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,18,19,20)(H2,25,26,27);;;/q;3*+1/p-3 |
InChI Key |
FBHDDKIBMKYJAQ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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